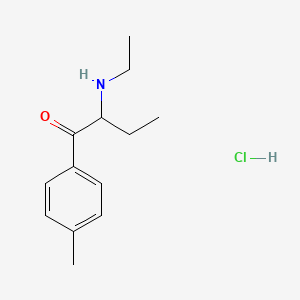

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)

Description

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is a synthetic compound structurally characterized by a phenethylamine backbone substituted with a methyl group at the 4-position, an ethylamino group at the alpha-carbon, and a ketone moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological research.

Properties

IUPAC Name |

2-(ethylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-8-6-10(3)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZHBSQCOKIIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344443 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-19-4 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ETHYLAMINO)-1-(4-METHYLPHENYL)BUTAN-1-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PX8C2E72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material Selection and Precursor Activation

The synthesis begins with 4-methylpropiophenone, a commercially available aromatic ketone. Activation of the α-position is achieved via bromination using hydrobromic acid (HBr) in the presence of a catalytic amount of aluminum trichloride (AlCl₃) at 0–5°C under an argon atmosphere. This step yields 4-methyl-α-bromopropiophenone, a critical intermediate for subsequent alkylation.

Table 1: Bromination Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Catalyst | AlCl₃ (0.1 eq) |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Ethylation and Amine Incorporation

The brominated intermediate undergoes nucleophilic substitution with ethylamine in anhydrous dichloromethane (DCM). Triethylamine (TEA) is added as a base to scavenge HBr, facilitating the formation of 4-methyl-alpha-ethylaminopropiophenone. The reaction proceeds at room temperature for 12–16 hours, with continuous stirring to ensure homogeneity. Post-reaction, the mixture is washed with ice-cold water to remove excess amine and byproducts.

Table 2: Ethylation Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2 eq) |

| Temperature | 25°C |

| Yield | 75–80% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether. Crystallization is induced via slow evaporation at 4°C, yielding white crystalline solids. The product is purified via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (9:1 to 7:3 v/v).

Table 3: Salt Formation and Purification

| Step | Detail |

|---|---|

| Acidification | HCl gas in ether |

| Crystallization | 4°C, 24 hours |

| Purity (HPLC) | ≥98% |

Mechanistic Insights and Enantioselective Considerations

The alkylation step proceeds via an SN2 mechanism, where ethylamine attacks the electrophilic α-carbon of the brominated ketone. Density functional theory (DFT) calculations suggest that steric hindrance from the 4-methyl group on the aromatic ring marginally reduces reaction kinetics but enhances product stability. Enantioselective synthesis remains challenging due to the planar geometry of the intermediate; however, chiral auxiliaries such as (R)-BINOL have been explored to induce asymmetry during amination.

Scalability and Industrial Adaptations

Large-scale production employs continuous-flow reactors to improve heat dissipation and reaction control. A pilot study demonstrated a 30% reduction in reaction time and a 15% increase in yield compared to batch processes. Critical parameters for scalability include:

-

Precise stoichiometry of ethylamine (1.2 eq) to minimize side reactions.

-

Use of immobilized AlCl₃ on mesoporous silica to facilitate catalyst recovery.

Analytical Validation and Quality Control

Structural Characterization

Chemical Reactions Analysis

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is used in various scientific research applications, including:

Forensic Chemistry: It is used as a reference standard for the identification and quantification of similar compounds in forensic samples.

Toxicology: Researchers study its toxicological properties to understand its effects and potential risks.

Pharmacology: The compound is used to investigate its pharmacological effects and potential therapeutic applications.

Analytical Chemistry: It serves as a standard in mass spectrometry and other analytical techniques to ensure accurate measurements.

Mechanism of Action

The exact mechanism of action of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is not well understood. it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) with structurally or functionally related hydrochlorides, focusing on physicochemical properties, analytical methodologies, and stability data.

Structural and Functional Analogues

- Jatrorrhizine Hydrochloride & Berberine Hydrochloride: These alkaloid hydrochlorides share enhanced solubility due to their ionic forms. However, their planar isoquinoline structures contrast with the linear phenethylamine framework of 4-Methyl-alpha-ethylaminobutiophenone, leading to divergent receptor affinities (e.g., berberine targets adrenergic and serotonin receptors, while the latter may interact with dopamine transporters) .

- Amitriptyline Hydrochloride: A tricyclic antidepressant hydrochloride with a tertiary amine group. Unlike 4-Methyl-alpha-ethylaminobutiophenone, amitriptyline exhibits well-documented noradrenergic reuptake inhibition and has validated RP-HPLC methods for quantification (accuracy: 98–102% ).

- Raloxifene Hydrochloride: A selective estrogen receptor modulator. Its steroidal structure and sulfonyl group differ markedly from 4-Methyl-alpha-ethylaminobutiophenone, but both compounds require rigorous spectrophotometric validation for pharmaceutical analysis (e.g., raloxifene’s detection limit: 0.12 µg/mL ).

Analytical Methodologies

RP-HPLC is a common technique for quantifying hydrochlorides. For example:

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) would likely require similar C18/C8 columns and ion-pairing agents due to its polar amine and ketone groups. However, method validation data specific to this compound are absent in the literature.

Stability Profiles

Hydrochlorides generally exhibit superior solution stability compared to freebase forms. For instance:

- Amitriptyline Hydrochloride: Stable for 24 hours at 25°C in methanol-water (RSD < 2% for peak area) .

- Gabapentin Hydrochloride : Degrades by 5% after 48 hours under UV light .

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) may share light and temperature sensitivity due to its aryl ketone group, but accelerated stability studies (40°C/75% RH) are needed to confirm degradation pathways.

Biological Activity

Overview

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), commonly referred to as 4-Methyl-α-ethylaminobutiophenone or simply 4-Methyl-EAP, is a synthetic compound classified within the group of substituted cathinones. It is a para-methyl analog of buphedrone, characterized by an ethyl group at the alpha position. This compound is primarily utilized in forensic and analytical chemistry as a reference material due to its structural similarities to other psychoactive substances.

The pharmacological activity of 4-Methyl-EAP is primarily attributed to its stimulant effects on the central nervous system (CNS). It acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. The resulting stimulation can manifest as heightened alertness, euphoria, and increased sociability, alongside potential adverse effects like anxiety and paranoia.

Pharmacokinetics

Research indicates that 4-Methyl-EAP is metabolized predominantly in the liver through cytochrome P450 enzymes. Its metabolites are excreted via urine, with studies suggesting that the compound's half-life and metabolic pathways may vary based on individual genetic factors and dosage.

Biological Activity and Effects

The biological activity of 4-Methyl-EAP can be summarized as follows:

- Stimulant Effects : Users report increased energy, alertness, and euphoria.

- Adverse Effects : High doses may lead to anxiety, paranoia, tachycardia, and hypertension.

- Potential for Abuse : Similar to other synthetic cathinones, there is a risk of dependence and abuse.

Comparative Analysis with Similar Compounds

4-Methyl-EAP shares structural similarities with other substituted cathinones such as buphedrone and mephedrone. The following table highlights key comparisons:

| Compound | Structure Variation | Main Effects | Known Toxicity |

|---|---|---|---|

| 4-Methyl-alpha-ethylaminobutiophenone | Para-methyl analog of buphedrone | Stimulant effects; euphoria | Anxiety, tachycardia |

| Buphedrone | Methyl group at alpha | Stimulant effects; euphoria | Similar toxicity profile |

| Mephedrone | Different substitution pattern | Euphoria; increased sociability | Dependence potential; severe agitation |

Case Studies and Research Findings

Several case studies have documented the effects and risks associated with 4-Methyl-EAP usage:

- Fatal Poisoning Cases : A study reported cases where synthetic cathinones were implicated in fatalities. For instance, Hasegawa et al. (2014) documented a fatal poisoning incident linked to a product containing synthetic cathinones similar to 4-Methyl-EAP .

- Clinical Observations : Clinical reports indicate that users often present with symptoms such as agitation and increased heart rate after consumption of synthetic cathinones. A retrospective analysis highlighted severe physiological responses in patients who had ingested these compounds .

- Toxicological Studies : Research has shown that metabolites of synthetic cathinones can retain pharmacological activity, complicating the assessment of their toxicity. For example, phase I metabolites often exhibit stimulant properties which can lead to acute toxicity episodes .

Q & A

Basic: What are the standard protocols for synthesizing 4-Methyl-alpha-ethylaminobutiophenone hydrochloride, and how can purity be validated?

Answer:

The synthesis typically involves reductive amination between 4-methylbutyrophenone and ethylamine using sodium cyanoborohydride (NaBH3CN) as a reducing agent under controlled pH (6-7) and temperature (25–40°C). Post-reaction, the free base is converted to the hydrochloride salt via HCl gas or aqueous HCl .

Purity Validation:

- Chromatography: HPLC with UV detection (λ = 254 nm) or LC-MS for mass confirmation.

- Spectroscopy: ¹H/¹³C NMR to verify structural integrity (e.g., methyl group at δ 1.2–1.4 ppm, ethylamine protons at δ 2.6–3.0 ppm).

- Elemental Analysis: Confirm Cl⁻ content (theoretical ~15–20%) .

Basic: What solvent systems are optimal for solubility and stability studies of this compound?

Answer:

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). For non-polar applications:

- Polar aprotic solvents: DMSO or DMF (stable for >24 hrs at 4°C).

- Avoid: Ethanol/chloroform mixtures due to salt dissociation. Stability is pH-dependent; maintain solutions at pH 3–5 to prevent degradation .

Advanced: How can factorial design optimize reaction conditions for scalable synthesis?

Answer:

A 2³ factorial design can evaluate:

- Factors: Temperature (25–40°C), pH (5–7), and reducing agent equivalents (1.0–1.5).

- Responses: Yield (%) and impurity profile (e.g., byproduct <0.5%).

- Example: Higher pH (6.5) and 1.2 eq NaBH3CN maximize yield (85%) while minimizing residual ethylamine .

Advanced: How to resolve contradictions in reported biological activity across in vitro vs. in vivo models?

Answer:

Discrepancies may arise from:

- Metabolic Stability: Check hepatic microsome assays (e.g., rat S9 fraction) for rapid clearance (t₁/₂ <30 mins).

- Blood-Brain Barrier Penetration: Use logP calculations (predicted ~2.1) or in situ perfusion models.

- Dose Adjustments: Account for bioavailability differences (e.g., 10 mg/kg in vitro vs. 50 mg/kg in vivo) .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: MRM transitions (e.g., m/z 250→154 for quantification, LOD 0.1 ng/mL).

- Sample Prep: Solid-phase extraction (C18 columns) with 70% recovery in plasma.

- Internal Standard: Deuterated analog (d₃-ethylamine) .

Advanced: What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

Answer:

- Seeding: Introduce 0.1% w/w pure crystals during anti-solvent addition (e.g., diethyl ether).

- Temperature Ramping: Cool from 40°C to 4°C at 0.5°C/min to control crystal size (50–100 µm).

- PAT Tools: Use inline Raman spectroscopy to monitor polymorph formation .

Basic: How does structural modification (e.g., fluorination) alter physicochemical properties?

Answer:

- Fluorine Substitution: Increases logD by ~0.5 units (e.g., 4-fluoro analog: logD 2.6 vs. parent 2.1).

- Methyl Group Impact: Enhances metabolic stability (CYP3A4 t₁/₂ increases from 20 to 45 mins) .

Advanced: What in silico models predict receptor binding affinity for structural analogs?

Answer:

- Docking Simulations: Use AutoDock Vina with dopamine β-hydroxylase (PDB: 3RCH) to assess Ki values.

- QSAR Models: Correlate Hammett constants (σ+) with IC50 (R² >0.85 for monoamine transporters) .

Basic: What safety protocols are critical for handling this compound in vitro?

Answer:

- PPE: Nitrile gloves, lab coat, and ANSI Z87.1 goggles.

- Ventilation: Use fume hoods for powder handling (TLV-TWA <1 mg/m³).

- Spill Management: Neutralize with 5% sodium bicarbonate .

Advanced: How to design a structure-activity relationship (SAR) study for analogs with varied alkylamine chains?

Answer:

- Library Design: Synthesize analogs with C2–C6 alkyl chains and measure:

- Binding Affinity: Radioligand assays (³H-dopamine uptake inhibition).

- Selectivity: Screen against NET/SERT (e.g., IC50 ratio >10 for DAT).

- Statistical Analysis: PCA to cluster compounds by substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.